N-[(1-Aminocyclohexyl)methyl]-2-(trifluoromethyl)thiophene-3-carboxamide;hydrochloride
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Overview
Description
“N-[(1-Aminocyclohexyl)methyl]-2-(trifluoromethyl)thiophene-3-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 2418720-09-7 . It has a molecular weight of 342.81 . The IUPAC name for this compound is N-((1-aminocyclohexyl)methyl)-2-(trifluoromethyl)thiophene-3-carboxamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17F3N2OS.ClH/c14-13(15,16)10-9(4-7-20-10)11(19)18-8-12(17)5-2-1-3-6-12;/h4,7H,1-3,5-6,8,17H2,(H,18,19);1H . This code provides a detailed representation of the compound’s molecular structure.Scientific Research Applications
Heterocyclic Synthesis and Antibacterial Applications
Research has explored the synthesis of heterocyclic compounds using thiophene carboxamide derivatives. For example, Ahmed (2007) synthesized 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide, leading to new antibiotic and antibacterial drugs against Gram-positive and Gram-negative bacteria. This study showcases the potential of thiophene carboxamide derivatives in developing new antibiotics (Ahmed, 2007).
Catalytic and Organic Synthesis Applications
In the field of organic synthesis, N-methyl-C-(trichlorotitanio)formimidoyl Chloride has been utilized as a reagent for converting aldehydes and ketones to α-Hydroxycarboxamides, demonstrating the versatility of similar compounds in synthesizing complex organic molecules (Schiess & Seebach, 1983).
Biological Activity and Drug Synthesis
Dotsenko et al. (2019) highlighted the synthesis of N-, S,N-, and Se,N-heterocycles through aminomethylation, leading to compounds with potential antiviral, analeptic, anti-inflammatory, and antipyretic activities. This emphasizes the role of such compounds in synthesizing biologically active molecules (Dotsenko et al., 2019).
Material Science and Polymer Chemistry
The synthesis and characterization of alanine functionalized oligo/polythiophenes by McTiernan and Chahma (2010) indicate the application of thiophene carboxamide derivatives in material science, particularly in the development of new polymers with potential applications in electronic devices and sensors (McTiernan & Chahma, 2010).
Catalytic Activity in Complex Reactions
Zeng et al. (2009) demonstrated the catalytic activity of gold(I) complexes derived from similar compounds in the synthesis of nitrogen-containing heterocycles, showcasing the utility of these compounds in facilitating complex chemical transformations (Zeng et al., 2009).
Safety and Hazards
properties
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]-2-(trifluoromethyl)thiophene-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2OS.ClH/c14-13(15,16)10-9(4-7-20-10)11(19)18-8-12(17)5-2-1-3-6-12;/h4,7H,1-3,5-6,8,17H2,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTFXZOAOBZSAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=C(SC=C2)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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